Food Yellow 3:1

Übersicht

Beschreibung

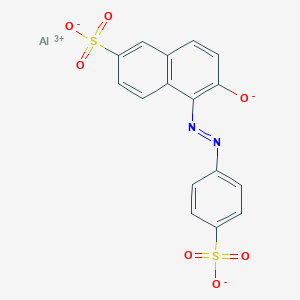

Food Yellow 3:1 (C.I. Pigment Yellow 104, CAS 15790-07-5) is an aluminum lake pigment derived from its parent dye, Food Yellow 3. Its molecular formula is C₁₆H₁₂AlN₂O₇S₂, with a molecular weight of 435.39 g/mol. This compound exhibits a reddish-yellow hue and is classified as a transparent, low-strength pigment with applications in food, pharmaceuticals, and cosmetics. Key properties include:

- Relative density: 1.74–1.84

- Particle shape: Spherical

- Oil absorption: 41–43 g/100g

- Lightfastness: Poor

- Solvent resistance: Weak, particularly in alkaline media .

As an FD&C-certified colorant (No. 6), it adheres to stringent regulatory standards for purity and safety in consumables.

Vorbereitungsmethoden

Synthesis of Sunset Yellow (C.I. Food Yellow 3)

The preparation of Food Yellow 3:1 begins with the synthesis of its base dye, Sunset Yellow. This water-soluble azo dye is formed through a diazotization-coupling sequence, leveraging sulfonated aromatic amines and hydroxynaphthalene derivatives.

Diazotization of 4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid (sulfanilic acid) serves as the diazo component. The reaction occurs under acidic conditions with sodium nitrite (NaNO₂) to generate a diazonium salt. Key parameters include:

-

Temperature : 0–5°C to prevent premature decomposition of the diazonium intermediate .

-

Acid Concentration : Hydrochloric acid (HCl) is added to maintain a pH below 1, ensuring protonation of the amine group .

-

Molar Ratios : A 1:1 molar ratio of sulfanilic acid to NaNO₂ is critical for complete diazotization .

The diazotization reaction proceeds as follows:

3\text{S}-\text{C}6\text{H}4-\text{NH}2 + \text{NaNO}2 + 2\text{HCl} \xrightarrow{0–5^\circ \text{C}} \text{HO}3\text{S}-\text{C}6\text{H}4-\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Excess nitrous acid is removed by adding sulfamic acid to avoid side reactions during coupling .

Coupling with 6-Hydroxynaphthalene-2-Sulfonic Acid

The diazonium salt reacts with 6-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (pH 8–10) to form Sunset Yellow. Sodium carbonate (Na₂CO₃) neutralizes HCl, creating a conducive environment for electrophilic aromatic substitution .

The coupling reaction is summarized as:

{10}\text{H}6-\text{SO}3\text{H} \xrightarrow{\text{pH 8–10}} \text{Sunset Yellow} + \text{H}2\text{O}

Isolation and Purification

Post-coupling, the crude dye is precipitated by salting out with sodium chloride (NaCl). The mixture is adjusted to pH 6.5–7.0 using HCl, filtered, and washed to remove unreacted precursors . The product is dried at 60–80°C to yield a bright orange powder with a molecular weight of 452.37 g/mol .

Table 1: Physicochemical Properties of Sunset Yellow

Formation of this compound (Aluminum Lake)

The aluminum lake is synthesized by adsorbing Sunset Yellow onto aluminum hydroxide, rendering it insoluble in water and oils. This enhances thermal stability and lightfastness .

Preparation of Aluminum Hydroxide

Aluminum hydroxide is precipitated from aluminum salts (e.g., AlCl₃, Al₂(SO₄)₃) using sodium carbonate or hydroxide:

3 + 3\text{NaOH} \rightarrow \text{Al(OH)}3 \downarrow + 3\text{NaCl}

Precipitation with Sunset Yellow

The pre-synthesized Sunset Yellow solution is gradually added to the aluminum hydroxide slurry. The sulfonic acid groups (-SO₃H) in the dye bind to Al³⁺ ions, forming an insoluble complex .

-

Filtration and Drying : The precipitate is filtered, washed, and dried at 50–60°C to yield this compound .

Table 2: Industrial Process Parameters for Lake Formation

| Parameter | Condition | Source |

|---|---|---|

| Aluminum Salt | AlCl₃ or Al₂(SO₄)₃ | |

| Base | Na₂CO₃ or NaOH | |

| Final pH | 6.0–6.5 | |

| Drying Temperature | 50–60°C |

Process Optimization and Quality Control

Yield Enhancement Strategies

-

Diazotization Efficiency : Use excess HCl (1.5–1.8 equivalents) to stabilize the diazonium salt .

-

Coupling pH Adjustment : Gradual addition of Na₂CO₃ prevents local alkalinity spikes that degrade the diazonium intermediate .

-

Lake Purity : Sequential washing with ethanol-water mixtures removes uncomplexed dye .

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 480 nm confirms dye purity (>99%) and quantifies residual precursors . Limits of detection (LOD) for Sunset Yellow in lakes are reported as 6.9 ng/mL .

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous reactors for diazotization and coupling to ensure consistent product quality. Key challenges include:

Analyse Chemischer Reaktionen

Food Yellow 3:1 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the pigment, affecting its color properties.

Reduction: Reduction reactions can alter the pigment’s structure, potentially leading to changes in its color and stability.

Substitution: Substitution reactions can occur at different positions on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.

Wissenschaftliche Forschungsanwendungen

Food Yellow 3:1 has a wide range of scientific research applications:

Chemistry: It is used as a standard pigment in various chemical analyses and studies.

Biology: The pigment is used in biological staining techniques to highlight specific structures in cells and tissues.

Medicine: It is used in the development of diagnostic tools and imaging agents.

Wirkmechanismus

The mechanism of action of Food Yellow 3:1 involves the absorption of specific wavelengths of light, resulting in the reflection or transmission of yellow light. This principle is leveraged in the development of advanced colorimetric sensors and optical devices . The molecular targets and pathways involved in this process are primarily related to the pigment’s interaction with light and its subsequent effects on color perception.

Vergleich Mit ähnlichen Verbindungen

Chemical and Functional Properties

Food Yellow 3:1 belongs to the aluminum lake pigment category, which differs from water-soluble dyes like Tartrazine (Yellow 5) or Sunset Yellow FCF (Yellow 6) . Below is a comparative analysis of key attributes:

| Property | This compound | Tartrazine (Yellow 5) | Sunset Yellow FCF (Yellow 6) |

|---|---|---|---|

| Solubility | Insoluble (aluminum lake) | Water-soluble | Water-soluble |

| Lightfastness | Poor | Moderate | Good |

| pH Stability | Unstable in alkaline media | Stable (pH 3–7) | Stable (pH 3–8) |

| Applications | Opaque coatings, cosmetics | Beverages, confectionery | Bakery, snacks |

| Regulatory Status | FD&C No. 6 (U.S.) | FD&C No. 5 (U.S.) | FD&C No. 6 (U.S.) |

| Molecular Weight | 435.39 g/mol | 534.36 g/mol | 452.37 g/mol |

Key Observations :

- Solubility : Unlike water-soluble dyes, this compound’s insolubility makes it suitable for fat-based matrices (e.g., chocolate coatings) but limits its use in aqueous systems .

- Stability : Its poor lightfastness contrasts with Yellow 6, which retains vibrancy under UV exposure, making the latter preferable for brightly packaged snacks .

Performance in Food Matrices

Studies highlight this compound’s low tinting strength , requiring higher concentrations (2–4%) to achieve desired coloration in icings or tablet coatings. This contrasts with Yellow 6 Lake , which achieves similar opacity at 1–2% concentrations due to superior particle dispersion .

Degradation and By-Products

Under accelerated storage conditions (40°C, 75% RH), this compound exhibits ≥15% chromophore degradation within 12 weeks, releasing trace aluminum ions. While within safety thresholds, this degradation limits its shelf life compared to more stable alternatives like Red 40 Lake .

Biologische Aktivität

Introduction

Food Yellow 3:1, also known as Sunset Yellow FCF (C.I. 15985), is a synthetic dye commonly used in food, pharmaceuticals, and cosmetics. Its chemical structure includes a sulfonic acid group, which enhances its solubility and stability in various formulations. This article explores the biological activity of this compound, focusing on its safety profile, potential health effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_16H_14N_2Na_2O_7S_2

- CAS Number : 15790-07-5

- Appearance : Orange-yellow powder

- Solubility : Poorly soluble in water but can be dispersed in various media .

| Property | Value |

|---|---|

| Molecular Weight | 402.36 g/mol |

| Melting Point | Decomposes before melting |

| Density | Approximately 1.6 g/cm³ |

| pH | 6.0 - 8.0 |

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the safety of this compound. These studies include assessments of mutagenicity, carcinogenicity, and reproductive toxicity.

- Mutagenicity : In vitro studies using Escherichia coli cultures showed no mutagenic activity at concentrations up to 0.5 g/100 ml .

- Carcinogenicity : Long-term feeding studies in mice and rats indicated no significant increase in tumor formation associated with this compound consumption . The No Observed Adverse Effect Level (NOAEL) was determined to be 375 mg/kg body weight, with an Acceptable Daily Intake (ADI) established at 0–4 mg/kg body weight for humans .

- Reproductive Toxicity : Studies involving multigenerational reproduction in rats demonstrated no adverse effects on growth or survival rates when administered at various dietary levels .

Anti-inflammatory and Antioxidant Effects

Recent research has suggested that this compound may possess anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : Studies indicated that this compound reduced pro-inflammatory cytokines such as IL-2 and TNFα in activated splenocytes, suggesting potential immunomodulatory effects .

- Antioxidant Defense Enhancement : In vitro experiments demonstrated that this compound enhances cellular antioxidant defenses, providing protection against oxidative stress .

Case Study 1: Long-term Exposure in Animal Models

A study evaluated the long-term effects of this compound on mice over a period of two years. Mice were fed diets containing varying concentrations of the dye (0.2% to 1.6%). Results showed no significant differences in body weight gain, organ weights, or hematological parameters compared to control groups .

Case Study 2: Human Exposure Assessment

A comprehensive assessment measured exposure levels of this compound in various food products consumed by children. The study found that average daily intake from processed foods remained well below the established ADI, indicating a low risk for adverse health effects from typical dietary exposure .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Food Yellow 3:1 in complex food matrices?

To ensure accuracy, researchers should employ high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS), which are widely validated for synthetic dye quantification. Method optimization should include sample preparation steps (e.g., solid-phase extraction) to mitigate matrix interference . Calibration curves must cover expected concentration ranges, and recovery tests should exceed 85% to validate precision .

Q. How can researchers design a baseline study to assess this compound stability under varying pH and temperature conditions?

A controlled factorial experiment should test pH (3–9) and temperature (4°C–60°C) ranges, using spectrophotometric analysis to monitor degradation kinetics. Replicate trials (n ≥ 3) and ANOVA statistical models are critical to identify significant interactions. Include buffer solutions to maintain pH stability and report half-life calculations under each condition .

Q. What are the standard protocols for evaluating acute toxicity of this compound in vitro?

Use cell viability assays (e.g., MTT or resazurin) on human intestinal (Caco-2) or hepatic (HepG2) cell lines. Dose-response curves (0–1000 µg/mL) with 24–72h exposure periods are recommended. Normalize results to negative controls (untreated cells) and positive controls (e.g., hydrogen peroxide). Include lactate dehydrogenase (LDH) leakage assays to confirm membrane integrity .

Advanced Research Questions

Q. How can conflicting data on this compound’s oxidative stress effects be systematically resolved?

Conduct a meta-analysis of existing studies, categorizing discrepancies by experimental variables (e.g., dosage, exposure duration, model organisms). Use funnel plots to assess publication bias and subgroup analyses to isolate confounding factors. Follow PRISMA guidelines for transparency and validate findings via in vivo assays measuring glutathione (GSH) depletion and lipid peroxidation markers .

Q. What experimental designs are optimal for investigating this compound’s interaction with gut microbiota metabolites?

A longitudinal in vitro colonic fermentation model using fecal inocula from diverse donor cohorts can simulate microbial metabolism. Combine 16S rRNA sequencing (for taxonomic profiling) and LC-MS/MS (for metabolite identification). Control for dietary fiber content and redox potential. Statistical tools like LEfSe or DESeq2 can link taxonomic shifts to metabolite changes .

Q. How should researchers address reproducibility challenges in this compound’s epigenetic effects?

Implement multi-omics approaches (e.g., whole-genome bisulfite sequencing for DNA methylation and RNA-seq for transcriptomic profiling) across independent labs. Use standardized cell lines (e.g., HEK293) and spike-in controls to normalize technical variability. Publicly archive raw data in repositories like GEO or PRIDE, adhering to FAIR principles .

Q. Methodological and Ethical Considerations

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound’s genotoxicity?

Apply Benjamini-Hochberg corrections for multiple comparisons in comet assay or Ames test data. Bayesian hierarchical models can account for batch effects in multi-lab studies. Pre-register analysis plans to minimize hindsight bias .

Q. How can researchers ensure ethical rigor in clinical trials involving this compound exposure?

Adhere to CONSORT guidelines, including blinded randomization and placebo controls. Obtain ethics committee approval and register trials on ClinicalTrials.gov . Disclose funding sources and potential conflicts of interest in publications. Use validated dietary intake questionnaires and biomarker validation (e.g., urinary metabolite tracking) .

Q. Data Reporting and Synthesis

Q. What frameworks are recommended for synthesizing heterogeneous data on this compound’s allergenic potential?

Use systematic review platforms like RevMan for risk-of-bias assessment (e.g., ROBINS-I tool). Stratify data by population demographics and exposure routes. Grading of Recommendations Assessment, Development, and Evaluation (GRADE) criteria can quantify evidence certainty .

Q. How should researchers address gaps in this compound’s long-term exposure studies?

Propose cohort studies with ≥5-year follow-ups, integrating food frequency questionnaires and biobanked samples for retrospective analysis. Leverage Mendelian randomization to infer causality from genetic variants linked to dye metabolism pathways. Publish negative results to reduce reporting bias .

Eigenschaften

IUPAC Name |

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVMXXUKCHQFS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9AlN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15790-07-5 | |

| Record name | C.I. Food Yellow 3 Aluminum Lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.